N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline is an organic compound with the molecular formula C12H18N2. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group, which is further substituted with a pyrrolidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyrrolidine ring and dimethylamino group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.
N,N-diethyl-4-(2-pyridyl)aniline: Similar structure but with an ethyl group instead of a methyl group.
N,N-dimethyl-4-(2-phenylethyl)aniline: Contains a phenylethyl group instead of a pyrrolidine ring .
Uniqueness
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
DWLOCNSUEBLJCR-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.